molecular formula C9H16O2 B3056586 2,4-Heptanedione, 5-ethyl- CAS No. 725708-70-3

2,4-Heptanedione, 5-ethyl-

Cat. No.: B3056586
CAS No.: 725708-70-3
M. Wt: 156.22 g/mol
InChI Key: WTOINXDHRHCLLI-UHFFFAOYSA-N
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Description

“2,4-Heptanedione, 5-ethyl-” is a chemical compound with the molecular formula C9H16O2 . It is a derivative of 2,4-Heptanedione, which is also known as Butanoylacetone or Butyrylacetone .


Synthesis Analysis

While specific synthesis methods for “2,4-Heptanedione, 5-ethyl-” were not found, the synthesis of similar compounds like 2,5-Hexanedione involves intramolecular aldol reactions . This process involves the formation of a ring through an intramolecular aldol reaction, where the enolate donor and the electrophilic acceptor of an aldol reaction are contained in the same molecule .


Molecular Structure Analysis

The molecular structure of “2,4-Heptanedione, 5-ethyl-” consists of nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms . The structure is similar to that of 2,4-Heptanedione, which has seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .

Safety and Hazards

While specific safety and hazard information for “2,4-Heptanedione, 5-ethyl-” was not found, it’s important to note that similar compounds can be hazardous. For example, 2,5-Hexanedione is considered hazardous due to its classification as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

5-ethylheptane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)9(11)6-7(3)10/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOINXDHRHCLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467475
Record name 2,4-HEPTANEDIONE, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725708-70-3
Record name 2,4-HEPTANEDIONE, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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